molecular formula C16H15NO4 B6407842 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid CAS No. 1261933-65-6

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid

Cat. No.: B6407842
CAS No.: 1261933-65-6
M. Wt: 285.29 g/mol
InChI Key: CKWKIUTZRHGWCE-UHFFFAOYSA-N
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid is an organic compound known for its unique chemical structure and properties It features a phenyl group substituted with a dimethylaminocarbonyl group and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzoic acid and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the dimethylaminocarbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitric acid, sulfuric acid, controlled temperature and pressure.

Major Products Formed

    Oxidation: Formation of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-oxo-benzoic acid.

    Reduction: Formation of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
  • 4-(Dimethylcarbamoyl)benzeneboronic acid
  • 4-Dimethylcarbamoylphenylboronic acid

Comparison and Uniqueness

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid is unique due to the presence of both the hydroxybenzoic acid and dimethylaminocarbonyl moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-10(4-6-11)13-8-7-12(16(20)21)9-14(13)18/h3-9,18H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWKIUTZRHGWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691334
Record name 4'-(Dimethylcarbamoyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-65-6
Record name 4'-(Dimethylcarbamoyl)-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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